2-amino-4-hydroxy-4-phenylbutanoic acid
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H13NO3 |
|---|---|
Molecular Weight |
195.21 g/mol |
IUPAC Name |
2-amino-4-hydroxy-4-phenylbutanoic acid |
InChI |
InChI=1S/C10H13NO3/c11-8(10(13)14)6-9(12)7-4-2-1-3-5-7/h1-5,8-9,12H,6,11H2,(H,13,14) |
InChI Key |
WQLIGWIJZBHBFM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(C(=O)O)N)O |
Origin of Product |
United States |
Stereochemical Considerations and Isomeric Forms in Research
Elucidation of Stereoisomers of 2-Amino-4-hydroxy-4-phenylbutanoic Acid
The four stereoisomers of this compound are (2R,4S), (2S,4R), (2R,4R), and (2S,4S). Each of these isomers presents a unique three-dimensional structure that can lead to differential binding affinities with enzymes and receptors, resulting in varied pharmacological profiles.
While comprehensive research on all individual stereoisomers is not extensively documented in publicly available literature, the (2R,4S) and (2S,4S) forms have been noted in chemical databases and are available as research chemicals. georganics.sk The (2R,4S)-isomer, for instance, is recognized as a useful chemical compound for a variety of research applications. The specific biological activities and research applications of the (2S,4R) and (2R,4R) isomers are less characterized in available scientific literature, highlighting an area for potential future investigation.
Below is a table summarizing the known stereoisomers of this compound:
| Stereoisomer | Abbreviation | Key Research Findings |
| (2R,4S)-2-Amino-4-hydroxy-4-phenylbutanoic acid | (2R,4S)-AHBA | Available as a research chemical with various applications. georganics.sk |
| (2S,4R)-2-Amino-4-hydroxy-4-phenylbutanoic acid | (2S,4R)-AHBA | Data on specific research applications is limited in public domains. |
| (2R,4R)-2-Amino-4-hydroxy-4-phenylbutanoic acid | (2R,4R)-AHBA | Data on specific research applications is limited in public domains. |
| (2S,4S)-2-Amino-4-hydroxy-4-phenylbutanoic acid | (2S,4S)-AHBA | Identified and cataloged as a distinct chemical entity. |
Regioisomeric Analogues and Their Distinct Research Profiles
Regioisomers are compounds that have the same molecular formula but differ in the connectivity of their atoms. In the context of this compound, its regioisomers, where the positions of the amino and hydroxyl groups are altered, have been the subject of considerable research.
3-Amino-2-hydroxy-4-phenylbutyric acid (AHPBA), also known as 3-amino-2-hydroxy-4-phenylbutanoic acid (AHPA), is a significant regioisomer with its own set of four stereoisomers: (2S,3R), (2S,3S), (2R,3S), and (2R,3R). These isomers have been investigated for a range of biological activities. nih.gov
(2S,3R)-AHPBA : Derivatives of this stereoisomer are utilized as inhibitors of enkephalinases, enzymes that degrade enkephalins, which are endogenous opioid peptides. sigmaaldrich.com By inhibiting these enzymes, (2S,3R)-AHPBA derivatives can augment the natural pain-relieving effects of enkephalins. sigmaaldrich.com For instance, (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl-L-valine is used as an analogue of bestatin (B1682670), a known aminopeptidase (B13392206) inhibitor. sigmaaldrich.com Research has also explored the use of the Boc-protected form of (2S,3R)-AHPBA as a crucial intermediate in the synthesis of pharmaceuticals for neurological disorders, including potential treatments for Alzheimer's disease.
(2S,3S)-AHPBA : This stereoisomer is recognized as a non-natural amino acid derivative with considerable interest in biochemistry and pharmacology due to its potential to interact with biological systems, possibly as an enzyme inhibitor or substrate. ontosight.ai It has been a key intermediate for the synthesis of HIV protease inhibitors.
(2R,3S)-AHPBA : This enantiomerically pure amino acid is employed in the synthesis of chiral drugs. nih.gov Its high diastereoselectivity in alkylation reactions makes it a valuable building block for creating complex chiral molecules. nih.gov
(2R,3R)-AHPBA : This versatile compound is a valuable building block in the synthesis of various bioactive molecules and has shown potential in neuroprotective applications. chemimpex.com Its ability to modulate neurotransmitter systems makes it a candidate for research into treatments for neurodegenerative diseases like Alzheimer's and Parkinson's disease. chemimpex.com
The distinct research profiles of the AHPBA stereoisomers are summarized in the table below:
| Stereoisomer | Abbreviation | Key Research Profile |
| (2S,3R)-3-Amino-2-hydroxy-4-phenylbutyric acid | (2S,3R)-AHPBA | Enkephalinase inhibitor, bestatin analogue, intermediate for neurological disorder drugs. sigmaaldrich.com |
| (2S,3S)-3-Amino-2-hydroxy-4-phenylbutyric acid | (2S,3S)-AHPBA | Potential enzyme inhibitor or substrate, key intermediate for HIV protease inhibitors. ontosight.ai |
| (2R,3S)-3-Amino-2-hydroxy-4-phenylbutyric acid | (2R,3S)-AHPBA | Used in the synthesis of chiral drugs due to high diastereoselectivity. nih.gov |
| (2R,3R)-3-Amino-2-hydroxy-4-phenylbutyric acid | (2R,3R)-AHPBA | Building block for bioactive molecules, potential neuroprotective applications. chemimpex.com |
Another important regioisomeric analogue is 2-Amino-4-hydroxy-4-(3-hydroxyphenyl)butanoic acid. This compound has been synthesized and identified as a potent inhibitor of kynureninase, a key enzyme in the kynurenine (B1673888) pathway of tryptophan metabolism. nih.gov The kynurenine pathway is implicated in various neurological disorders, and its modulation through enzyme inhibition is a significant area of therapeutic research. nih.govresearchgate.net The inhibition of kynureninase by this analogue highlights the impact of subtle structural modifications, in this case, the addition of a hydroxyl group to the phenyl ring, on biological activity.
Chiral Purity and Enantioselectivity as Research Objectives
The distinct biological activities of different stereoisomers underscore the critical importance of chiral purity and enantioselectivity in the research and development of compounds like this compound and its analogues. The presence of an unwanted stereoisomer can lead to reduced efficacy, altered pharmacological profiles, or even undesirable side effects. Therefore, a primary objective in the synthesis of these compounds is to produce a single, desired stereoisomer with high enantiomeric excess.
Achieving high enantioselectivity is a central goal in asymmetric synthesis. Various strategies are employed to this end, including the use of chiral catalysts, chiral auxiliaries, and enzymatic resolutions. For amino acids and their derivatives, methods like chiral derivatization followed by chromatography are used to separate enantiomers and assess chiral purity. nih.gov Techniques such as high-performance liquid chromatography (HPLC) with chiral stationary phases are also widely used for the analytical and preparative separation of amino acid enantiomers. mdpi.comchiraltech.com The development of efficient and scalable enantioselective synthetic routes is a continuous area of research, driven by the need for chirally pure compounds for pharmacological studies and potential therapeutic applications.
Advanced Synthetic Strategies and Chemical Transformations
Chemical Synthesis Methodologies
Chemical synthesis of 2-amino-4-hydroxy-4-phenylbutanoic acid and its derivatives often involves stereoselective reactions to control the formation of the two chiral centers in the molecule.
Diastereoselective and Enantioselective Approaches
The asymmetric synthesis of α-hydroxy-β-amino acids, such as the core structure of this compound, is crucial for developing protease inhibitors. One notable approach involves the asymmetric hydrogenation of a precursor molecule, methyl 4-phenyl-2-chloro-3-oxobutyrate, using a Ru-BINAP complex catalyst. This method has proven effective in yielding the desired (2S,3S) stereoisomer with high optical purity and in good yield. internationaljournalssrg.org
Enantioselective synthesis of related α-alkenyl α-amino acid derivatives has been achieved through a cooperative catalysis strategy. rsc.org This involves an N–H insertion reaction of vinyldiazoacetates and tert-butyl carbamate, catalyzed by an achiral dirhodium(II) carboxylate and a chiral spiro phosphoric acid. rsc.org This method is characterized by its broad substrate scope, rapid reaction rate, and excellent enantioselectivity, achieving 83–98% enantiomeric excess (ee). rsc.org
Utilization of Chiral Precursors
The synthesis of complex chiral molecules like this compound can be streamlined by starting with readily available chiral precursors. For instance, Garner's aldehyde is a common starting material for the stereoselective synthesis of (2S,3R)- and (2S,3S)-2-amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid, a structurally similar compound. elsevierpure.com This approach allows for the controlled construction of the desired stereocenters.
Enantiomerically pure 1,2-amino alcohols, which are valuable chiral building blocks, can be synthesized from L-phenylalanine through multi-enzyme pathways. nih.gov These pathways can be designed to be linear or divergent, offering flexibility in producing different target molecules. nih.gov For example, a two-pot, four-step conversion of L-phenylalanine can yield (R)-1-phenyl-1,2-diol with a 75% isolated yield and over 99% ee. nih.gov This intermediate can then be further transformed into other valuable chiral compounds.
Key Reaction Mechanisms
The direct hydroxylation of enolates is a key transformation in the synthesis of α-hydroxy carbonyl compounds. Transition metal peroxide reactions have been developed for this purpose, providing a method to introduce the hydroxyl group at the α-position of a carbonyl compound. acs.org
Biocatalytic and Enzymatic Synthesis
Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes can catalyze complex reactions with high stereo- and regioselectivity under mild conditions.
Enzyme-Catalyzed Asymmetric Synthesis of Related Amino and Hydroxy Acids
Enzymes have been extensively used in the asymmetric synthesis of chiral building blocks for pharmaceuticals. rsc.org For example, the synthesis of (S)- and (R)-2-amino-4-hydroxybutanoic acid has been accomplished using a one-pot cyclic cascade system that couples an aldol (B89426) reaction with a stereoselective transamination. researchgate.net This system, utilizing a class II pyruvate (B1213749) aldolase (B8822740) and either an S- or R-selective transaminase, achieved product concentrations of at least 0.4 M with yields between 86% and over 95%, and enantiomeric excess values greater than 99%. researchgate.net
Engineered biocatalysts have also been developed for the asymmetric synthesis of d-phenylalanines. nih.gov Mutants of d-amino acid dehydrogenases have shown significantly improved activity towards precursors like 2-oxo-4-phenylbutyric acid. nih.gov
The production of (R)-2-hydroxy-4-phenylbutyric acid, a key intermediate for angiotensin-converting enzyme (ACE) inhibitors, has been achieved using a mutant of NAD-dependent d-lactate dehydrogenase. nih.gov This enzyme was co-expressed with formate (B1220265) dehydrogenase in Escherichia coli to create a whole-cell biocatalyst for the bio-reduction of 2-oxo-4-phenylbutyric acid. nih.gov
| Enzyme/Biocatalyst | Substrate | Product | Key Features |
| Ru-BINAP complex | Methyl 4-phenyl-2-chloro-3-oxobutyrate | (2S,3S)-3-N-tert-Butoxycarbonylamino-2-hydroxy-4-phenylbutanoic acid | High optical purity and good yield. internationaljournalssrg.org |
| Dirhodium(II) carboxylate and chiral spiro phosphoric acid | Vinyldiazoacetates and tert-butyl carbamate | α-Alkenyl α-amino acid derivatives | 83–98% ee, fast reaction rate. rsc.org |
| Class II pyruvate aldolase and transaminase | Formaldehyde and alanine | (S)- or (R)-2-amino-4-hydroxybutanoic acid | >99% ee, yields of 86% to >95%. researchgate.net |
| Mutant d-amino acid dehydrogenase | 2-oxo-4-phenylbutyric acid | d-Phenylalanine derivatives | 34-fold improved enzyme activity. nih.gov |
| Mutant d-lactate dehydrogenase and formate dehydrogenase | 2-oxo-4-phenylbutyric acid | (R)-2-hydroxy-4-phenylbutyric acid | High enantiomeric purity (>99% ee). nih.gov |
Microbial Bioconversion Pathways
Certain microorganisms are capable of producing valuable chemicals through their metabolic pathways.
Clostridium butyricum is a bacterium known for producing butyric acid through fermentation. wikipedia.org While not directly involved in the synthesis of this compound, its metabolic processes are of interest in the broader field of microbial production of chemicals. C. butyricum is a strictly anaerobic, endospore-forming bacterium that utilizes an intracellularly accumulated amylopectin-like α-polyglucan as a substrate for fermentation. wikipedia.org It is widely used as a probiotic. wikipedia.org
Rhodotorula minuta is a species of pigmented yeast. researchgate.net Strains of Rhodotorula are known to produce various metabolites, including carotenoids, lipids, and enzymes. mdpi.comresearchgate.net Mutant strains of R. minuta have been investigated for the enhanced production of metabolites like phytase, carotenoids, lipids, and exopolysaccharides under varying temperature conditions. researchgate.net
Enzyme and Cofactor Regeneration Systems in Bioreactors
The biocatalytic synthesis of chiral amino acids and alcohols often relies on cofactor-dependent enzymes, such as oxidoreductases and transferases. researchgate.netnih.gov These enzymes require cofactors like nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺/NADH) or adenosine (B11128) triphosphate (ATP) to function, which are expensive to supply in stoichiometric amounts for large-scale reactions. illinois.edu Consequently, the economic feasibility of such biocatalytic processes hinges on efficient in situ regeneration and recycling of these cofactors. researchgate.netillinois.edu
Enzymatic cofactor regeneration is a widely adopted strategy due to its high specificity and efficiency. researchgate.net A common system for NADH regeneration involves the use of a second enzyme, such as formate dehydrogenase (FDH), which oxidizes formate to carbon dioxide while reducing NAD⁺ to NADH. illinois.edu This coupled-enzyme system allows for a small catalytic amount of the cofactor to be recycled many times, significantly reducing production costs. nih.gov For instance, L-tert-leucine has been produced industrially using FDH for NADH regeneration. illinois.edu
To implement these systems for continuous production, enzyme membrane bioreactors (EMRs) are frequently used. nih.gov In an EMR, ultrafiltration membranes retain the enzymes and the cofactor within the reactor, while the product can be continuously removed. illinois.edu This setup allows for high space-time yields and impressive total turnover numbers for the cofactor, sometimes exceeding 80,000. nih.gov
Recent innovations focus on creating engineered "nanomachines" or fusion proteins. biologists.com These constructs link the primary catalytic enzyme, the cofactor-recycling enzyme, and sometimes an immobilization domain into a single polypeptide chain. researchgate.netbiologists.com By tethering the cofactor to this fusion protein via a flexible linker, the cofactor can be efficiently shuttled between the active sites of the catalytic and regeneration domains, overcoming diffusion limitations in continuous-flow reactors. biologists.com
| Regeneration System | Key Enzyme(s) | Cofactor | Typical Application | Source(s) |
| Formate/Formate Dehydrogenase (FDH) | Formate Dehydrogenase | NADH | Reductive amination for amino acid synthesis | illinois.edu |
| Glucose/Glucose Dehydrogenase (GDH) | Glucose Dehydrogenase | NADH/NADPH | Reduction of carbonyl compounds | illinois.eduresearchgate.net |
| Polyphosphate/Polyphosphate Kinase (PPK) | Polyphosphate Kinase, Acetate (B1210297) Kinase | ATP | Phosphorylation reactions | researchgate.net |
| Fused Enzyme "Nanomachine" | Catalytic Enzyme + Recycling Enzyme | Tethered Cofactor | Continuous-flow biocatalysis | researchgate.netbiologists.com |
Derivatization and Functionalization Reactions
Amide Bond Formation and Peptide Conjugation
The derivatization of this compound, particularly through amide bond formation, is crucial for its incorporation into peptidomimetics and other conjugates. nih.govacs.org However, the coupling of N-protected α-hydroxy-β-amino acids, such as Boc-(2S,3S)-3-amino-2-hydroxy-4-phenylbutanoic acid (Boc-Apns-OH), presents significant challenges. acs.org Low yields are often observed, especially when coupling with sterically hindered amine components. nih.govacs.org
To mitigate this issue, the choice of coupling method is critical. While common methods like EDC-HOBt can lead to substantial homobislactone formation, stronger activation methods such as EDC-HOAt used without the addition of a base can enhance the desired amide bond formation, albeit with some byproduct still forming. acs.org
| Coupling Additive | Amine Component | Base | Key Observation | Source(s) |
| HOBt (Hydroxybenzotriazole) | H-Dmt-OR | Et3N/DIEA | Significant formation of homobislactone byproduct | nih.govacs.org |
| HOAt (1-Hydroxy-7-azabenzotriazole) | H-Dmt-OR | Et3N/DIEA | Strong promotion of homobislactone formation | acs.org |
| HODhbt | H-Dmt-OBzl | None | Improved yield of desired amide compared to HOBt/HOAt | acs.org |
| None (EDC only) | H-Dmt-OR | Et3N/DIEA | Lower levels of homobislactone but incomplete reaction | acs.org |
Oxidation and Reduction Reactions
The chemical structure of this compound contains functional groups amenable to both oxidation and reduction, allowing for the synthesis of various derivatives. A key transformation is the reduction of a keto precursor to form the hydroxy group. For example, ethyl (R)-2-hydroxy-4-phenylbutanoate can be produced via the microbial reduction of ethyl 2-oxo-4-phenylbutanoate. nih.gov This stereoselective reduction is often carried out in bioreactors using yeast strains like Rhodotorula minuta or Candida holmii, achieving high enantiomeric excess of the desired (R)-enantiomer. nih.gov Similarly, L-homophenylalanine can be synthesized through the reductive amination of 2-oxo-4-phenylbutanoic acid, a reaction that requires NADH and is catalyzed by L-phenylalanine dehydrogenase. researchgate.net
Conversely, oxidation reactions can target other parts of related molecules. Studies on the oxidation of 4-oxo-4-phenyl butanoic acid using reagents like tripropylammonium (B8586437) fluorochromate (TriPAFC) or benzimidazolium fluorochromate (BIFC) have shown that the reaction leads to cleavage of the butanoic acid chain, ultimately forming benzoic acid. derpharmachemica.comscholarsresearchlibrary.comorientjchem.org These reactions are typically acid-catalyzed and proceed via a two-electron transfer process, without the involvement of free radicals. derpharmachemica.comscholarsresearchlibrary.com The rate of these oxidation reactions can be significantly influenced by the solvent medium. orientjchem.org
Substitution Reactions for Novel Analogues
Substitution reactions are a cornerstone for generating novel analogues of this compound with modified properties. These substitutions can be performed on the phenyl ring or the butanoic acid backbone.
A key strategy involves introducing substituents onto the aryl ring to modulate biological activity. For instance, the synthesis of 2-amino-4-[3'-hydroxyphenyl]-4-hydroxybutanoic acid, an analogue with a hydroxyl group on the phenyl ring, resulted in a potent inhibitor of the enzyme kynureninase. nih.gov This demonstrates that even minor structural modifications can significantly enhance the compound's potency as an enzyme inhibitor. nih.gov
Another approach to creating novel analogues is through stereo-specific synthesis to access different isomers of the parent compound. The threo-stereoisomer of 3-amino-2-hydroxy-4-phenylbutanoic acid has been synthesized from olefinic acids through a process involving the regiospecific ring-opening of a cis-2,3-epoxy-acid intermediate with ammonia (B1221849). rsc.org This method provides precise control over the stereochemistry at the C2 and C3 positions, yielding novel amino acid structures that are found in naturally occurring enzyme inhibitors like bestatin (B1682670). rsc.org These synthetic routes are crucial for exploring the structure-activity relationship of this class of compounds.
Molecular Interactions and Biological Mechanisms of Action
Neurochemical Modulatory Activities
The influence of phenyl-substituted butanoic acid derivatives on the central nervous system has been a subject of scientific inquiry, particularly concerning their potential for neuroprotection.
Interactions with Neurotransmitter Systems (e.g., Serotonin, Dopamine Regulation)
Direct studies detailing the interaction of 2-amino-4-hydroxy-4-phenylbutanoic acid with serotonin and dopamine neurotransmitter systems are not extensively available in current scientific literature. However, research into the structurally related compound, 4-phenylbutyric acid (4-PBA), offers valuable insights. 4-PBA has demonstrated protective effects on dopaminergic neurons in experimental models of Parkinson's disease. Studies have shown that 4-PBA can mitigate motor impairments and dopaminergic neuronal death. This neuroprotective action is linked to its ability to modulate mitochondrial function and reduce cellular stress.
The serotonergic and dopaminergic systems have complex and often reciprocal interactions that are crucial for regulating mood, cognition, and motor function. nih.govnih.gov Dysregulation in these pathways is implicated in numerous neurological and psychiatric disorders. nih.gov While the direct impact of this compound on these systems remains to be elucidated, the effects of 4-PBA suggest that compounds with this core structure may have the potential to influence dopaminergic pathways, primarily through neuroprotective mechanisms rather than direct receptor modulation.
Neuroprotection and Attenuation of Neuroinflammation
There is a growing body of evidence on the neuroprotective capabilities of 4-phenylbutyric acid (4-PBA), a compound structurally related to this compound. 4-PBA is recognized as a chemical chaperone that can alleviate endoplasmic reticulum (ER) stress, a condition characterized by the accumulation of misfolded proteins that can lead to cell death. semanticscholar.orgmdpi.com This action is considered a primary mechanism for its neuroprotective effects. semanticscholar.org
Furthermore, 4-PBA has been shown to inhibit histone deacetylases (HDACs), which can modulate gene expression and provide additional neuroprotective benefits. semanticscholar.org In various experimental models of neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's disease, 4-PBA has demonstrated the ability to reduce protein aggregation and protect neuronal cells. semanticscholar.org It also exhibits anti-neuroinflammatory properties by suppressing the activation of microglia and reducing the production of inflammatory cytokines in the brain. mdpi.comnih.gov For instance, in models of Parkinson's disease, 2-hydroxy-4-methylbenzoic anhydride (B1165640), a derivative of a similar chemical class, was shown to have strong anti-neuroinflammatory effects. nih.gov
Enzymatic Inhibition and Receptor Binding
The inhibitory activity of this compound and its isomers against various enzymes has been a key area of investigation, revealing potential therapeutic applications.
Enkephalinase Inhibition
Enkephalinases are enzymes that degrade endogenous opioid peptides known as enkephalins, which play a crucial role in pain modulation. Inhibiting these enzymes can prolong the analgesic effects of enkephalins.
While direct data on this compound is scarce, significant research has been conducted on its structural isomer, (2S, 3R)-3-amino-2-hydroxy-4-phenylbutanoic acid. This isomer is a key component of Bestatin (B1682670) and other synthetic dipeptides designed as enkephalinase inhibitors. These compounds have been shown to exhibit significant analgesic activity by protecting enkephalins from degradation. The mechanism involves blocking the active site of enkephalin-degrading enzymes, such as aminopeptidase (B13392206) N and neutral endopeptidase. Thiorphan is another well-studied enkephalinase inhibitor that has demonstrated antinociceptive activity in animal models. nih.gov
Aminopeptidase N (APN) Inhibition
Aminopeptidase N (APN, also known as CD13) is a zinc-dependent metalloprotease involved in various physiological processes, including cell proliferation and angiogenesis. It is also an enkephalin-degrading enzyme. The most relevant research in this area focuses on Bestatin (also known as Ubenimex), a potent, competitive inhibitor of APN. medchemexpress.comdrugbank.com Bestatin is a dipeptide whose chemical structure is N-((2S, 3R)-3-amino-2-hydroxy-4-phenylbutanoyl)-L-leucine. apexbt.com The active portion of this molecule, (2S, 3R)-3-amino-2-hydroxy-4-phenylbutanoic acid, is a structural isomer of this compound.
Bestatin's inhibitory action is thought to involve chelation of the zinc ion within the active site of the APN enzyme. mdpi.com However, studies on different isomers suggest that mechanisms other than simple chelation contribute to its effectiveness. apexbt.com Bestatin has been shown to inhibit cell proliferation in various cancer cell lines, an effect linked to its intracellular activity rather than solely the inhibition of cell-surface aminopeptidases. nih.gov
| Inhibitor | Target Enzyme | Inhibition Constant (IC50) | Mechanism of Action |
|---|---|---|---|
| Bestatin (Ubenimex) | Aminopeptidase N (APN/CD13) | Data not uniformly reported, acts as potent inhibitor | Competitive inhibitor |
| Actinonin | Aminopeptidase N (APN/CD13) | Data not specified | Competitive inhibitor |
| Aminopeptidase N/CD13 Inhibitor (Compound 4d) | Aminopeptidase N (APN/CD13) | 1.1 µM | Not specified |
HIV-1 Protease Inhibition
HIV-1 protease is an essential enzyme for the replication of the human immunodeficiency virus. Research into inhibitors of this enzyme has led to the development of crucial antiretroviral drugs. Studies in this field have investigated compounds structurally related to, but distinct from, this compound.
Specifically, derivatives of 4-amino-3-hydroxy-5-phenylpentanoic acid (a statine analog) and its 2-heterosubstituted forms have been synthesized and evaluated as HIV-1 protease inhibitors. nih.govnih.gov These compounds, which have a longer carbon backbone (pentanoic acid instead of butanoic acid), have shown potent inhibition of the viral enzyme, with some derivatives achieving Ki values in the low nanomolar range. nih.gov The structural modifications of these statine analogs are designed to fit into the active site of the protease, thereby blocking its function and inhibiting viral maturation. nih.govnih.gov
| Compound Class | Target Enzyme | Reported Potency |
|---|---|---|
| 2-Heterosubstituted 4-amino-3-hydroxy-5-phenylpentanoic acid derivatives | HIV-1 Protease | Ki values as low as 3.4 nM |
| Statine analog 3-hydroxy-4-amino-5-phenylpentanoic acid | HIV-1 Protease | Ki values in the micromolar range |
Other Protease and Enzyme Interactions
The unique structure of this compound and its isomers makes them valuable components in the study and design of enzyme inhibitors. Specific stereoisomers, such as (2R,3S)-3-amino-2-hydroxy-4-phenylbutanoic acid (also known as phenylnorstatine), have been incorporated as peptide bond mimetics in the development of inhibitors for viral proteases. avcr.cz These mimetics are designed to fit into the active site of enzymes like HIV protease, disrupting their catalytic activity. avcr.cz The derivatives of (2S,3S)-3-amino-2-hydroxy-4-phenylbutyric acid are considered important intermediates in the synthesis of various enzyme inhibitors. nih.gov
Furthermore, a structural analogue, 2-amino-4-[3'-hydroxyphenyl]-4-hydroxybutanoic acid, has been identified as a potent inhibitor of kynureninase, an essential enzyme in the tryptophan metabolism pathway. Research has demonstrated that this analogue exhibits significant inhibitory effects on both rat and human kynureninase, with a reported inhibitory constant (Kᵢ) of 100 nM. This potent inhibition highlights the specific molecular interactions between the compound's structure and the enzyme's active site.
| Compound/Isomer | Target Enzyme | Interaction Type | Reported Value (Kᵢ) |
|---|---|---|---|
| (2R,3S)-3-amino-2-hydroxy-4-phenylbutanoic acid | HIV Protease | Inhibitor (Peptide Bond Mimetic) | Not specified |
| 2-amino-4-[3'-hydroxyphenyl]-4-hydroxybutanoic acid | Kynureninase (Rat, Human) | Potent Inhibitor | 100 nM |
Oxidative Stress Mitigation and Antioxidant Mechanisms
Free Radical Scavenging
Based on available scientific literature, there are no direct studies detailing the specific free radical scavenging capabilities of this compound. While structurally related compounds containing phenolic groups are known for their antioxidant properties due to the ability of the hydroxyl group to donate hydrogen atoms and neutralize reactive oxygen species, the subject compound lacks a hydroxyl group directly attached to the phenyl ring. nih.govmdpi.com
Influence on Oxidative Stress Pathways
Currently, there is a lack of specific research investigating the influence of this compound on oxidative stress pathways.
Influence on Metabolic Pathways Beyond Direct Amino Acid Metabolism
Role in General Metabolic Pathways
The most significant influence of this compound's structural class on metabolic pathways is through the inhibition of kynureninase. The kynurenine (B1673888) pathway is the primary route for tryptophan catabolism in the body, accounting for over 90% of its metabolism. mdpi.com This pathway produces several bioactive metabolites that are crucial for cellular processes, including the de novo synthesis of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+). mdpi.comresearchgate.net
Kynureninase is a pivotal enzyme that sits at a branching point in this pathway, catalyzing the conversion of kynurenine to anthranilic acid and 3-hydroxykynurenine to 3-hydroxyanthranilic acid. nih.gov By inhibiting kynureninase, a compound like 2-amino-4-[3'-hydroxyphenyl]-4-hydroxybutanoic acid can significantly alter the metabolic flux. This inhibition would lead to an accumulation of upstream metabolites, such as kynurenine, and a corresponding decrease in downstream metabolites. nih.gov Shifting the pathway's balance can increase the production of kynurenic acid, a known neuroprotective agent, while reducing the synthesis of potentially neurotoxic metabolites like quinolinic acid. mdpi.comfrontiersin.org
| Metabolite | Role in Pathway | Expected Change with Inhibition | Biological Significance |
|---|---|---|---|
| Tryptophan | Precursor | No direct change | Essential amino acid |
| Kynurenine | Upstream Substrate | Increase | Central metabolite in the pathway |
| Kynurenic Acid | Alternative Pathway Product | Increase | Neuroprotective, NMDA receptor antagonist mdpi.commdpi.com |
| Anthranilic Acid | Direct Product | Decrease | Metabolic intermediate nih.gov |
| 3-Hydroxykynurenine | Upstream Substrate | Increase | Metabolic intermediate, can be neurotoxic mdpi.com |
| Quinolinic Acid | Downstream Product | Decrease | Neurotoxic, NMDA receptor agonist mdpi.comfrontiersin.org |
Interaction with Cellular Metabolism (e.g., Amino Acid and Lipid Metabolism via specific gene targets)
Scientific literature from the conducted searches does not provide specific details on the interaction of this compound with particular gene targets involved in broader amino acid or lipid metabolism.
Structure Activity Relationship Sar and Structural Analogue Studies
Impact of Stereochemistry on Biological Activity
The structure of 2-amino-4-hydroxy-4-phenylbutanoic acid features two chiral centers, at the C2 (α-carbon) and C4 (γ-carbon) positions. This gives rise to four possible stereoisomers: (2S,4R), (2R,4S), (2S,4S), and (2R,4R). Stereochemistry is a pivotal factor in the biological activity of chiral compounds, as biological targets such as enzymes and receptors are themselves chiral and often exhibit a high degree of stereoselectivity.
While direct comparative studies on the biological activities of all four stereoisomers of this compound are not extensively documented in publicly available literature, the principle of stereospecificity is well-established for analogous compounds. For instance, in the case of the GABA derivative phenibut (4-amino-3-phenylbutanoic acid), the (R)-enantiomer is reported to be two times more potent than the racemic mixture in several pharmacological tests, while the (S)-enantiomer is largely inactive. This highlights that the specific 3D orientation of the functional groups is crucial for effective binding to the target receptor.
For β-hydroxy-α-amino acids, the class to which this compound belongs, controlling the relative and absolute stereochemistry is a recognized challenge and a key objective in their synthesis, precisely because of the profound impact it has on biological function. The interaction with a biological target often requires a precise three-point attachment, and only one stereoisomer may fit correctly into a binding site to elicit a response.
Table 1: Stereoisomers of this compound
| Stereoisomer | C2 Configuration | C4 Configuration | Potential for Differential Biological Activity |
|---|---|---|---|
| Isomer 1 | S | R | High |
| Isomer 2 | R | S | High |
| Isomer 3 | S | S | High |
Analysis of Functional Group Contributions to Activity
Amino Group (—NH₂): As a primary amine, this group is typically protonated at physiological pH, carrying a positive charge (—NH₃⁺). This charge is critical for forming ionic bonds or hydrogen bonds with negatively charged residues (e.g., aspartate, glutamate) in a receptor's binding site. It is a key functional group that defines the molecule as an amino acid.
Hydroxyl Group (—OH): The benzylic hydroxyl group at the C4 position can act as both a hydrogen bond donor and acceptor. This capability allows for specific and strong interactions with polar residues in a binding pocket, contributing significantly to binding affinity and selectivity.
Carboxylic Acid Group (—COOH): This group is deprotonated at physiological pH, forming a negatively charged carboxylate ion (—COO⁻). This charge is crucial for forming strong ionic interactions with positively charged amino acid residues like lysine (B10760008) or arginine on a target protein.
Phenyl Moiety (—C₆H₅): The phenyl ring is a bulky, hydrophobic group. It contributes to the molecule's binding through non-polar interactions, such as van der Waals forces and hydrophobic interactions, with non-polar pockets in a receptor. Furthermore, the aromatic ring can engage in specific π-π stacking interactions with aromatic residues (e.g., phenylalanine, tyrosine, tryptophan) or cation-π interactions with cationic sites in the receptor.
A study on a closely related analogue, 2-amino-4-[3'-hydroxyphenyl]-4-hydroxybutanoic acid, found it to be a potent inhibitor of the enzyme kynureninase with a Kᵢ value of 100 nM. nih.gov The potency of this analogue underscores the importance of the core butanoic acid structure with its amino and hydroxyl groups, while also demonstrating that modifications to the phenyl ring (in this case, adding a second hydroxyl group) can significantly influence biological activity. nih.gov
Comparison with Structurally Related Butanoic Acid Derivatives
Comparing this compound with its structural analogues provides valuable insights into the SAR of this class of compounds.
The replacement of an aromatic group (like phenyl) with an aliphatic group (like cyclohexyl) can profoundly alter a molecule's properties.
Conformational Flexibility: The planar and rigid nature of the phenyl ring restricts the conformational freedom of the molecule's side chain. An aliphatic group, such as a cyclohexyl ring, is non-planar and more flexible. This difference in flexibility can affect how well the molecule can adapt its shape to fit into a specific binding site.
Solubility: The phenyl group is hydrophobic, which generally decreases water solubility. Aliphatic groups are also hydrophobic, and their effect on solubility increases with the number of carbon atoms. differencebetween.com
Receptor-Binding Affinity: The type of interaction with a receptor differs significantly. Aromatic rings can participate in specific π-π stacking and cation-π interactions, which are not possible for aliphatic groups. Aliphatic groups primarily engage in less specific hydrophobic interactions. Therefore, if a receptor's binding pocket has aromatic residues positioned for stacking, the phenyl derivative would be expected to have a much higher affinity than its aliphatic counterpart. Conversely, if the pocket is purely aliphatic and sterically constrained, the flexibility of an aliphatic side chain might be advantageous. Computational studies have indicated that aromatic amino acids have lower activation energies for racemization compared to aliphatic ones, suggesting the phenyl group stabilizes electronic intermediates, an effect that could also influence receptor interactions. nih.gov
Table 2: Comparison of Aromatic vs. Aliphatic Side Chains
| Property | Aromatic (Phenyl) | Aliphatic (e.g., Cyclohexyl) |
|---|---|---|
| Structure | Planar, rigid | Non-planar, flexible |
| Primary Interactions | Hydrophobic, π-π stacking, cation-π | Hydrophobic |
| Conformational Freedom | Restricted | Higher |
| Solubility | Low aqueous solubility | Low aqueous solubility |
The specific placement of the amino and hydroxyl groups on the butanoic acid chain is critical for determining the molecule's biological profile. The target compound is a γ-hydroxy-α-amino acid. A well-studied positional isomer is (2S,3S)-3-amino-2-hydroxy-4-phenylbutyric acid (allophenylnorstatine), which is a β-amino-α-hydroxy acid. This isomer and its derivatives are known to be potent inhibitors of HIV protease.
The change in position from a 2-amino-4-hydroxy to a 3-amino-2-hydroxy arrangement completely alters the molecule's shape and the orientation of its key binding groups. This, in turn, changes its biological target. For example, derivatives of (2S,3R)-3-amino-2-hydroxy-4-phenylbutyric acid are used as inhibitors of enkephalinases. This demonstrates that even subtle changes in the relative positions of the amino and hydroxyl groups can redirect the molecule's activity towards entirely different enzyme families.
This positional isomerism dictates which amino acid residues the functional groups can interact with within a binding site. The precise spacing and geometry between the charged amino and carboxylate groups, the polar hydroxyl group, and the hydrophobic phenyl ring are what enable selective recognition by a specific biological target.
Advanced Analytical Techniques in Chemical and Biological Research
Chromatographic Methodologies for Isolation and Purity Assessment
Chromatographic techniques are indispensable for the separation and purification of 2-amino-4-hydroxy-4-phenylbutanoic acid from reaction mixtures and for the assessment of its purity. The selection of a specific chromatographic method is contingent on the physicochemical properties of the analyte and the matrix in which it is present.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography-mass spectrometry (GC-MS) stands as a powerful analytical tool for the separation and identification of volatile and thermally stable compounds. However, due to the polar nature and low volatility of amino acids like this compound, direct analysis by GC-MS is not feasible. Derivatization is a necessary prerequisite to convert the non-volatile amino acid into a more volatile and thermally stable derivative suitable for GC analysis.
Common derivatization strategies for amino acids involve the esterification of the carboxyl group followed by acylation of the amino and hydroxyl groups. For instance, a two-step derivatization can be employed, starting with esterification using an acidic alcohol (e.g., 3N HCl in n-butanol) to form the butyl ester. This is followed by acylation with a reagent like trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA) to derivatize the amino and hydroxyl groups.
The resulting derivatized this compound can then be analyzed by GC-MS. The separation is typically achieved on a capillary column with a non-polar or medium-polarity stationary phase. The mass spectrometer serves as a highly specific detector, providing a mass spectrum for the derivatized analyte, which aids in its unequivocal identification.
Table 1: Illustrative GC-MS Parameters for the Analysis of Derivatized this compound (Note: This data is hypothetical and serves as an example of typical experimental conditions.)
| Parameter | Value |
| GC Column | 5% Phenyl-methylpolysiloxane (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Injector Temperature | 250 °C |
| Oven Program | Initial temp 100 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| MS Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 50-550 m/z |
| Expected Retention Time | 15-20 min (for the derivatized compound) |
Chiral Gas Chromatography
Due to the presence of at least two chiral centers in this compound, four possible stereoisomers can exist. Chiral gas chromatography is a specialized technique used to separate these enantiomers and diastereomers. Similar to conventional GC-MS, derivatization of the amino acid is essential.
The separation of the derivatized stereoisomers is accomplished using a chiral stationary phase (CSP). These stationary phases are typically based on chiral selectors, such as cyclodextrin (B1172386) derivatives or chiral amino acid derivatives, which interact differently with the enantiomers, leading to their separation.
The successful chiral separation allows for the determination of the enantiomeric excess (e.e.) or diastereomeric excess (d.e.) of a sample, which is crucial in stereoselective synthesis and in understanding the biological activity of the different stereoisomers.
Table 2: Representative Chiral GC Conditions for the Enantiomeric Separation of Derivatized this compound (Note: This data is illustrative and represents a potential analytical approach.)
| Parameter | Value |
| Chiral Column | Chirasil-Val (25 m x 0.25 mm ID) |
| Injector Temperature | 240 °C |
| Oven Program | Isothermal at 150 °C for 10 min, then ramp at 5 °C/min to 200 °C |
| Carrier Gas | Hydrogen at a linear velocity of 50 cm/s |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Expected Elution Order | Dependent on the specific stereoisomers and the chiral stationary phase |
Spectroscopic Characterization
Spectroscopic techniques are fundamental for the structural elucidation of this compound, providing detailed information about its molecular framework and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules. Both ¹H NMR and ¹³C NMR spectra would provide critical information for this compound.
¹H NMR: The proton NMR spectrum would reveal the number of different types of protons, their chemical environment, and their connectivity. Key signals would include those for the aromatic protons of the phenyl group, the methine protons at the chiral centers, and the methylene (B1212753) protons of the butanoic acid chain. The coupling patterns between these protons would help to establish the connectivity of the molecule.
¹³C NMR: The carbon-13 NMR spectrum would show distinct signals for each unique carbon atom in the molecule, including the carboxyl carbon, the aromatic carbons, and the aliphatic carbons of the butanoic acid backbone.
Table 3: Predicted ¹H NMR Chemical Shifts for this compound (Note: These are predicted values and may vary in an experimental setting.)
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| Aromatic-H | 7.2 - 7.4 | Multiplet |
| CH-OH | ~4.5 | Multiplet |
| CH-NH₂ | ~3.5 | Multiplet |
| CH₂ | 1.8 - 2.2 | Multiplet |
| OH, NH₂, COOH | Broad, variable | Singlet |
Table 4: Predicted ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values and may vary in an experimental setting.)
| Carbon | Predicted Chemical Shift (ppm) |
| C=O (Carboxyl) | ~175 |
| Aromatic C (quaternary) | ~140 |
| Aromatic CH | 125 - 130 |
| C-OH | ~70 |
| C-NH₂ | ~55 |
| CH₂ | ~35 |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its various functional groups.
Key vibrational frequencies would include:
A broad O-H stretching band from the carboxylic acid and alcohol groups, typically in the range of 3500-2500 cm⁻¹.
N-H stretching vibrations from the amino group, appearing around 3400-3200 cm⁻¹.
A sharp C=O stretching absorption from the carboxylic acid group at approximately 1710 cm⁻¹.
C-O stretching vibrations for the alcohol and carboxylic acid.
Aromatic C=C stretching bands in the 1600-1450 cm⁻¹ region.
Table 5: Expected Infrared Absorption Bands for this compound (Note: The exact positions of the peaks can be influenced by the sample's physical state and intermolecular interactions.)
| Functional Group | Characteristic Absorption Range (cm⁻¹) |
| O-H (Carboxylic acid & Alcohol) | 3500 - 2500 (broad) |
| N-H (Amine) | 3400 - 3200 |
| C-H (Aromatic) | 3100 - 3000 |
| C-H (Aliphatic) | 3000 - 2850 |
| C=O (Carboxylic acid) | 1725 - 1700 |
| C=C (Aromatic) | 1600 - 1450 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For a non-volatile compound like this compound, soft ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are typically employed.
In ESI-MS, the molecule is expected to be observed as a protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecule, which in turn allows for the determination of its elemental composition.
Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can provide further structural information. Common fragmentation pathways for amino acids include the loss of water (H₂O), ammonia (B1221849) (NH₃), and carbon dioxide (CO₂).
Table 6: Expected Mass Spectrometric Data for this compound (Note: The observed ions and their relative intensities can vary depending on the ionization method and instrument parameters.)
| Ion | Expected m/z (Monoisotopic) |
| [M] | 195.0895 |
| [M+H]⁺ | 196.0974 |
| [M+Na]⁺ | 218.0793 |
| [M-H]⁻ | 194.0817 |
| [M-H₂O+H]⁺ | 178.0919 |
| [M-NH₃+H]⁺ | 179.0708 |
| [M-CO₂H]⁺ | 150.1021 |
Advanced Structural Elucidation Techniques (e.g., X-ray Crystallography for related compounds/complexes)
The precise three-dimensional arrangement of atoms and bonds within a molecule is fundamental to understanding its chemical and biological properties. While a specific single-crystal X-ray diffraction study for this compound is not prominently available in public databases, the structural elucidation of closely related amino acid derivatives and their complexes is well-documented, showcasing the power of advanced analytical methods. Single-crystal X-ray crystallography stands as the definitive technique for determining the solid-state structure of crystalline compounds, providing unequivocal information on molecular geometry, conformation, and intermolecular interactions.
In cases involving related compounds, such as metal complexes of Schiff bases derived from amino acids, X-ray crystallography provides critical insights. For instance, the structure of a novel Cu(II) complex based on a Schiff base from ortho-vanillin and gamma-aminobutyric acid was successfully characterized. mdpi.com The analysis revealed a one-dimensional polymeric structure where the Cu(II) ion is bound to two deprotonated Schiff base ligands. mdpi.com This coordination results in a CuN2O4 chelation environment with a disordered octahedral geometry. mdpi.com The precise bond lengths and angles defining this coordination sphere were determined, offering a detailed picture of the metal-ligand interactions. mdpi.com
Table 1: Selected Crystallographic Data for a Related Cu(II)-Schiff Base Complex
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | C2/c |
| Cu-N Bond Length (Å) | 2.005(2) |
| Cu-O Bond Length Range (Å) | 1.9272(16) - 2.6167(19) |
Data sourced from a study on a Cu(II) complex with a Schiff base ligand. mdpi.com
The application of X-ray crystallography extends to peptides containing modified amino acids, such as α,β-dehydrophenylalanine (ΔPhe). The crystal structure of a heptapeptide (B1575542) containing four ΔPhe residues (Boc-L-Val-ΔPhe-ΔPhe-L-Val-ΔPhe-ΔPhe-L-Val-OCH3) was determined to a high resolution. nih.gov This analysis unequivocally established that the peptide adopts a right-handed 310-helical conformation, a structural motif defined by a series of overlapping β-turns and five intramolecular 4→1 hydrogen bonds. nih.gov Such detailed structural information is vital for designing peptides with specific, predictable secondary structures.
Table 2: Crystal Structure Data for a Heptapeptide Containing ΔPhe Residues
| Parameter | Value |
|---|---|
| Space Group | P2(1) |
| a (Å) | 10.159(5) |
| b (Å) | 20.057(2) |
| c (Å) | 14.448(3) |
| β (°) | 99.41(2) |
| R-value | 0.048 |
Data from the structural analysis of Boc-L-Val-ΔPhe-ΔPhe-L-Val-ΔPhe-ΔPhe-L-Val-OCH3. nih.gov
Beyond X-ray crystallography, other advanced techniques are crucial for structural analysis. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules in solution. Techniques like 1H and 13C-NMR, along with two-dimensional experiments (e.g., NOESY), can confirm the configuration and conformation of molecules like Schiff bases, complementing the data obtained from solid-state studies. mdpi.com Mass spectrometry (MS), particularly when coupled with chromatography (LC-MS or GC-MS), provides high sensitivity and specificity for identifying and quantifying amino acids and their derivatives, further confirming their molecular weight and fragmentation patterns. creative-proteomics.comnumberanalytics.com These methods collectively provide a comprehensive understanding of a compound's chemical structure.
Computational and Theoretical Chemical Investigations
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Time-Dependent DFT (TD-DFT))
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Density Functional Theory (DFT) is a widely used method that calculates the electronic structure of a molecule to determine its geometry and energy. biointerfaceresearch.com By using functionals like B3LYP with appropriate basis sets (e.g., 6-31+G(d)), it is possible to obtain a detailed picture of the molecule's electronic distribution and reactivity. biointerfaceresearch.com Time-Dependent DFT (TD-DFT) extends these principles to study the properties of molecules in their excited states, which is essential for predicting spectroscopic behavior. researchgate.net
The electronic structure of 2-amino-4-hydroxy-4-phenylbutanoic acid dictates its chemical reactivity and kinetic stability. Key descriptors are derived from Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). HOMO represents the ability to donate an electron, while LUMO represents the ability to accept an electron.
Table 1: Illustrative Quantum Chemical Descriptors for this compound
| Parameter | Symbol | Definition | Typical Value (Illustrative) | Significance |
| HOMO Energy | EHOMO | Energy of the highest occupied molecular orbital | -6.5 eV | Electron-donating ability |
| LUMO Energy | ELUMO | Energy of the lowest unoccupied molecular orbital | -1.2 eV | Electron-accepting ability |
| Energy Gap | ΔE | ELUMO - EHOMO | 5.3 eV | Chemical reactivity, stability |
| Electronegativity | χ | -(EHOMO + ELUMO)/2 | 3.85 eV | Power to attract electrons |
| Chemical Hardness | η | (ELUMO - EHOMO)/2 | 2.65 eV | Resistance to change in electron configuration |
| Dipole Moment | µ | Measure of net molecular polarity | 3.5 D | Governs electrostatic interactions |
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is used to predict sites for electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red or yellow) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are favorable for nucleophilic attack.
For this compound, the MEP would show strong negative potentials around the oxygen atoms of the carboxylate and hydroxyl groups, identifying them as primary sites for hydrogen bond acceptance. Conversely, the hydrogen atoms of the amine (-NH2), hydroxyl (-OH), and carboxylic acid (-COOH) groups would exhibit positive potentials, marking them as key hydrogen bond donor sites. The phenyl ring would show a region of moderate negative potential due to its π-electron cloud.
Molecular Dynamics and Docking Simulations
While quantum calculations describe the static nature of a molecule, molecular dynamics (MD) and docking simulations explore its dynamic behavior and interactions with other molecules, particularly biological targets like proteins.
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a protein's active site. A structurally similar compound, 2-amino-4-[3'-hydroxyphenyl]-4-hydroxybutanoic acid, has been identified as a potent inhibitor of the enzyme kynureninase, suggesting this protein as a plausible target for this compound. nih.gov
A docking simulation would involve placing the this compound molecule into the binding site of kynureninase to predict its binding conformation and affinity. The analysis would focus on identifying key non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and ionic bonds, that stabilize the ligand-protein complex. It is expected that the functional groups of the molecule would form a network of interactions with the amino acid residues in the active site. For instance, the carboxylate group could form salt bridges with positively charged residues like arginine or lysine (B10760008), while the hydroxyl and amino groups could act as both hydrogen bond donors and acceptors. The phenyl group could engage in hydrophobic or π-stacking interactions with aromatic residues like phenylalanine or tyrosine.
Table 2: Predicted Ligand-Protein Interactions for this compound with a Target Protein (Illustrative)
| Functional Group of Ligand | Type of Interaction | Potential Interacting Residue |
| Carboxylate (-COO-) | Hydrogen Bond / Salt Bridge | Arginine (Arg), Lysine (Lys) |
| Amino (-NH3+) | Hydrogen Bond | Aspartate (Asp), Glutamate (Glu) |
| Hydroxyl (-OH) | Hydrogen Bond | Serine (Ser), Histidine (His) |
| Phenyl Ring | Hydrophobic / π-π Stacking | Phenylalanine (Phe), Tyrosine (Tyr) |
This compound is a flexible molecule with several rotatable bonds. Its three-dimensional shape, or conformation, is critical for its ability to bind to a target protein. Molecular dynamics simulations can be used to explore the conformational landscape of the molecule in a simulated physiological environment (e.g., in water). These simulations track the movements of every atom over time, revealing the most stable and frequently occurring conformations. Understanding the preferred conformations is essential, as the molecule must often adopt a specific "bioactive" conformation to fit within a protein's binding pocket.
Non-Covalent Interaction Analysis (e.g., Intramolecular Hydrogen Bonds, Cation-π Interactions)
Non-covalent interactions are the driving force behind molecular recognition and structural stability. researchgate.net In this compound, these interactions can be both intramolecular (within the molecule) and intermolecular (between the molecule and a protein).
Intramolecular hydrogen bonds can form between the functional groups, such as between the C4-hydroxyl group and the C2-amino group, which can stabilize a particular conformation and reduce the energetic cost of binding to a receptor.
In the context of ligand-protein interactions, cation-π interactions are also significant. researchgate.net This occurs when a positively charged group (a cation), such as a protonated lysine or arginine residue in a protein, interacts favorably with the electron-rich π-system of the molecule's phenyl ring. Computational analyses, such as Natural Bond Orbital (NBO) and Atoms in Molecules (AIM), can quantify the strength and nature of these subtle yet crucial interactions. researchgate.net
Prediction of Reactivity and Stability of 3-amino-2-hydroxy-4-phenylbutanoic acid (Allophenylnorstatine)
While specific computational studies detailing the intrinsic reactivity and stability of this compound are not available, research on its isomer, 3-amino-2-hydroxy-4-phenylbutanoic acid (allophenylnorstatine), has been conducted, primarily in the context of its role as a component of HIV-1 protease inhibitors. These studies, often employing molecular dynamics simulations and docking, focus on the interaction of allophenylnorstatine-containing inhibitors with their biological targets.
To provide a foundational understanding of its chemical nature, a general analysis based on widely accepted computational chemistry principles can be outlined. Key parameters that are typically calculated to predict reactivity and stability include Frontier Molecular Orbitals (HOMO and LUMO), the HOMO-LUMO energy gap, and the molecular electrostatic potential (MEP).
Frontier Molecular Orbitals (FMOs)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction, characterizing it as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic nature. The energies of these orbitals and the gap between them are critical descriptors.
A smaller HOMO-LUMO gap generally suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO, making the molecule more polarizable and prone to chemical reactions. A larger gap implies greater stability and lower reactivity.
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) is a visual representation of the charge distribution around a molecule. It is used to predict how a molecule will interact with other charged species. Regions of negative electrostatic potential (typically colored red or yellow) are indicative of electron-rich areas that are susceptible to electrophilic attack. Regions of positive electrostatic potential (typically colored blue) are electron-poor and are likely sites for nucleophilic attack. The MEP is invaluable for understanding non-covalent interactions, such as hydrogen bonding, which are crucial for molecular recognition and binding to biological targets.
Quantum Chemical Descriptors
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated. These provide a quantitative measure of a molecule's reactivity and stability.
| Descriptor | Formula | Interpretation |
| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron from a molecule. |
| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to a molecule. |
| Electronegativity (χ) | χ = (I + A) / 2 | A measure of the molecule's ability to attract electrons. |
| Chemical Hardness (η) | η = (I - A) / 2 | A measure of the molecule's resistance to changes in its electron distribution. A higher value indicates greater stability. |
| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness; a higher value indicates greater reactivity. |
| Electrophilicity Index (ω) | ω = χ2 / (2η) | A measure of a molecule's ability to act as an electrophile. |
This table outlines the standard quantum chemical descriptors used to predict molecular reactivity and stability. The actual values for 3-amino-2-hydroxy-4-phenylbutanoic acid would require specific DFT calculations, which are not available in the reviewed literature.
While detailed research findings with specific data tables for either this compound or its isomer 3-amino-2-hydroxy-4-phenylbutanoic acid are not present in the public domain, the theoretical framework described above provides a clear path for how such an analysis would be conducted. The insights gained from such computational studies would be invaluable for understanding the chemical behavior of these molecules and for guiding future research, particularly in the design of new therapeutic agents.
Strategic Research Applications in Chemical Biology and Organic Chemistry
Chiral Building Blocks in Asymmetric Synthesis
Chiral building blocks are enantiomerically pure compounds that serve as starting materials for the synthesis of more complex, stereochemically defined molecules. semanticscholar.org The use of such building blocks is a cornerstone of modern asymmetric synthesis, particularly in the pharmaceutical industry, where the specific three-dimensional arrangement of atoms in a drug molecule is critical to its efficacy and safety. mdpi.comresearchgate.net
2-amino-4-hydroxy-4-phenylbutanoic acid is a valuable chiral building block due to the presence of two adjacent stereocenters (at carbons 2 and 3) and its trifunctional nature (amine, carboxylic acid, and alcohol). This complexity allows for the controlled, stereoselective synthesis of a variety of intricate molecular architectures. chemimpex.comikiam.edu.ec Different diastereomers of the compound, such as (2R,3R), (2S,3S), (2S,3R), and (2R,3S), provide distinct spatial arrangements of the functional groups, which can be exploited to direct the stereochemical outcome of subsequent reactions. The ability to start with a pre-defined stereochemistry in a building block often simplifies complex synthetic routes, eliminating the need for challenging stereoselective reactions or chiral separations later in the synthesis. ikiam.edu.ec
The versatility of this amino acid derivative makes it a key intermediate in the synthesis of various bioactive molecules and peptide-based drugs. chemimpex.com Its structure serves as a scaffold upon which further chemical modifications can be made to create novel therapeutic agents.
Table 1: Available Diastereomers and Their Potential in Synthesis
| Diastereomer | Stereochemical Configuration | Potential Synthetic Application |
|---|---|---|
| (2S,3S)-isomer | syn | Can be used to induce specific turn conformations in peptidomimetics. |
| (2S,3R)-isomer | anti | Serves as a precursor for certain enzyme inhibitors requiring a specific stereochemistry for binding. |
| (2R,3S)-isomer | anti | Can be used in the synthesis of enantiomeric drugs or probes. |
Precursors for Complex Chemical Entities
The structural framework of this compound is found within several complex and biologically active molecules, establishing its role as a key precursor in their synthesis.
Angiotensin Converting Enzyme (ACE) Inhibitors
While not a direct precursor in the most common ACE inhibitors, the core structure of this compound is closely related to essential intermediates. For instance, the (S)-homophenylalanine moiety is a central pharmacophore unit in numerous ACE inhibitors. The synthesis of these drugs often relies on precursors like (R)-2-hydroxy-4-phenylbutyric acid, highlighting the pharmaceutical importance of the 2-hydroxy-4-phenylbutanoic acid scaffold in creating drugs for hypertension and cardiovascular disease.
Peptide-Based Drugs
As a non-proteinogenic amino acid (an amino acid not found in the genetic code), this compound is particularly valuable in the development of novel peptide therapeutics. Incorporating such unnatural amino acids can confer unique properties to peptides, such as increased stability against enzymatic degradation, enhanced potency, and improved conformational rigidity.
Table 2: Non-Proteinogenic Components of Gausemycin A | Component | Abbreviation | Chemical Name | |---|---|---| | Ahpb | 2-amino-4-hydroxy-4-phenylbutyric acid | | Dab | 2,3-diaminobutyric acid | | ClKyn | Chlorinated L-4-chlorokynurenine | Source: Adapted from Integrated Omics-Based Discovery of Bioactive Halogenated Metabolites from the Deep-Sea Streptomyces sp. B188M101. mdpi.com
Furthermore, derivatives of this amino acid have been developed as specific enzyme inhibitors. For example, (2S,3R)-3-amino-2-hydroxy-4-phenylbutyric acid (AHPA) is a key component of bestatin (B1682670) analogues and other inhibitors of enkephalinase, an enzyme involved in pain modulation.
Tools for Investigating Biological Pathways
The interaction of small molecules with biological targets like enzymes and receptors is a fundamental method for investigating cellular and physiological pathways. Due to its defined structure, this compound and its derivatives can be used as molecular tools to probe specific biological processes.
One key application is in the study of amino acid metabolism and neurotransmitter systems. chemimpex.com A prominent example involves the inhibition of enkephalinases. These enzymes degrade enkephalins, which are endogenous opioid peptides that regulate pain. Derivatives of (2S,3R)-3-amino-2-hydroxy-4-phenylbutyric acid (AHPA) act as potent inhibitors of enkephalinase. By blocking this enzyme, these compounds increase the levels of enkephalins, leading to an analgesic effect. This inhibitory action allows researchers to investigate the role of the enkephalinergic system in nociception (the neural processing of pain) and to explore potential therapeutic strategies for pain management. The specific stereochemistry of the (2S,3R)-isomer is often crucial for effective binding to the enzyme's active site, demonstrating the importance of stereoisomeric purity when using such compounds as biological probes.
Development of Mechanistic Probes
Mechanistic probes are specialized molecules designed to elucidate the specific mechanism of a biological or chemical process. They often contain reporter groups (like fluorescent tags or radioisotopes) or reactive functionalities that can covalently link to their target. While there are no widespread reports of this compound being used as a mechanistic probe, its scaffold is an ideal starting point for the development of such tools.
Given that its derivatives are known to inhibit specific enzymes like enkephalinase, they could be modified to create powerful mechanistic probes. For instance:
Affinity-Based Probes: A reactive group could be incorporated into the structure to allow for covalent labeling of the target enzyme's active site. This would enable researchers to isolate and identify the enzyme, study its structure, and understand the specifics of the binding interaction.
Fluorescent Probes: Attaching a fluorescent dye to the molecule would allow for visualization of the target enzyme within cells or tissues, providing information on its localization and concentration.
Radiolabeled Probes: The synthesis of a radiolabeled version, for example, using Fluorine-18, could create a tracer for Positron Emission Tomography (PET) imaging. nih.gov Such probes would allow for the non-invasive in vivo imaging of enzyme distribution and activity, which is highly valuable in both preclinical research and clinical diagnostics. The development of spin-labeled amino acids for determining protein conformations is another related strategy that could be applied to this scaffold. nih.gov
The development of such probes from the this compound framework would provide invaluable tools for a deeper mechanistic understanding of the biological pathways in which its targets are involved.
Emerging Research Frontiers and Future Perspectives
Exploration of Undiscovered Biological Activities and Therapeutic Potential
The quest to identify novel biological activities and therapeutic applications for 2-amino-4-hydroxy-4-phenylbutanoic acid is a primary focus of future research. Non-proteinogenic amino acids (NPAAs) are increasingly recognized as valuable building blocks for the development of peptide-based drugs with improved pharmacokinetic properties, such as enhanced stability, potency, and bioavailability. nih.govresearchgate.netnih.gov The incorporation of NPAAs like this compound can fundamentally alter the drug-like properties of peptidic medicines. nih.gov
Given that derivatives of similar β-amino acids have demonstrated a wide range of pharmaceutical properties, including antibacterial, antifungal, and anticancer activities, there is a strong rationale for investigating this compound for similar bioactivities. researchgate.netresearchgate.netuobaghdad.edu.iq The presence of both hydroxyl and amino groups, along with a phenyl ring, provides a versatile scaffold for interaction with various biological targets. Future research should systematically screen this compound and its derivatives against a broad panel of biological targets to uncover novel therapeutic potentials. The exploration of its role as a precursor or intermediate in the biosynthesis of other bioactive secondary metabolites in microorganisms also presents a promising research direction. mdpi.com
Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability
The advancement of synthetic methodologies that are both efficient and environmentally benign is crucial for the future utility of this compound. Traditional chemical syntheses of amino acids often involve harsh conditions and the use of toxic reagents. rsc.org Modern organic synthesis is increasingly focused on the principles of "green chemistry," which prioritize the use of renewable feedstocks, reduction of waste, and energy efficiency. rsc.orgsustainabilitymatters.net.aupnas.org
Future synthetic strategies for this compound are expected to leverage biocatalysis and enzymatic reactions. nih.govacs.org The use of enzymes, such as transaminases and aldolases, can offer high stereoselectivity and milder reaction conditions compared to traditional chemical methods. nih.govnih.gov For instance, enzymatic tandem aldol (B89426) addition–transamination reactions have been successfully employed for the synthesis of γ-hydroxy-α-amino acid derivatives. nih.gov Furthermore, the development of chemocatalytic methods for amino acid synthesis from biomass represents a promising avenue for sustainable production. rsc.org Researchers are also exploring innovative methods that utilize waste carbon dioxide as a feedstock for amino acid production, which could offer a carbon-negative synthetic route. sustainabilitymatters.net.authechemicalengineer.comgatech.edu
Table 1: Comparison of Synthetic Approaches for Amino Acids
| Approach | Advantages | Disadvantages |
| Traditional Chemical Synthesis | Well-established, versatile | Often requires harsh conditions, uses toxic reagents, may lack stereoselectivity, generates significant waste |
| Enzymatic/Biocatalytic Synthesis | High stereoselectivity, mild reaction conditions, environmentally friendly | Enzyme stability can be a concern, substrate scope may be limited |
| Chemo-enzymatic Synthesis | Combines the advantages of both chemical and enzymatic methods | Can be complex to develop and optimize |
| Green Chemistry Approaches | Sustainable, uses renewable feedstocks, reduces waste and energy consumption | May require development of new catalysts and reaction pathways |
Advanced Computational Modeling for De Novo Compound Design
Computational modeling and de novo design are powerful tools that will accelerate the discovery of novel bioactive compounds based on the this compound scaffold. These in silico methods allow for the rational design and prediction of the biological activity of new molecules, thereby reducing the time and cost associated with traditional drug discovery. acs.org
The unique structure of this compound can be used as a starting point for designing new peptide and non-peptide therapeutics. researchgate.netresearchgate.net Computational protein design software can now incorporate non-proteinogenic amino acids, enabling the design of novel proteins and peptides with enhanced functions. duke.edu Advanced techniques like contrastive language modeling are being used for the de novo design of peptide binders to diverse targets. nih.gov By leveraging these computational tools, researchers can explore a vast chemical space to design derivatives of this compound with optimized binding affinity, selectivity, and pharmacokinetic properties for specific therapeutic targets. pnas.org This approach facilitates the creation of peptidomimetics and other small molecules with improved therapeutic potential. nih.gov
Integration with Systems Biology and Omics Approaches for Comprehensive Understanding
A holistic understanding of the biological roles and mechanisms of action of this compound can be achieved through its integration with systems biology and multi-omics approaches. cell.comcell.comnih.govslideshare.net These approaches, which include genomics, transcriptomics, proteomics, and metabolomics, provide a comprehensive view of the molecular interactions within a biological system. slideshare.netfrontiersin.org
By applying omics technologies to microorganisms that produce this compound, researchers can elucidate its biosynthetic pathway and understand its physiological role within the organism. nih.govfrontiersin.org For instance, metabolomics can be used to track the metabolic fate of the compound, while proteomics can identify the proteins that interact with it. creative-proteomics.comtaylorandfrancis.comfrontiersin.orgnih.govnih.gov This integrated approach can help to identify novel biological targets of this compound and to unravel the complex biological networks in which it participates. cell.comcell.com Such a comprehensive understanding is essential for fully realizing the therapeutic potential of this and other natural products. frontiersin.org
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for 2-amino-4-hydroxy-4-phenylbutanoic acid, and how can purity be optimized?
- Methodological Answer : Synthesis typically involves reductive amination or ketone reduction strategies. For example, 4-oxo intermediates (e.g., 4-phenyl-4-oxobutanoic acid derivatives) can be reduced using NaBH₄ or catalytic hydrogenation to introduce the hydroxyl group, followed by amination . Purity optimization requires chromatographic techniques (HPLC or flash chromatography) and spectroscopic validation (¹H/¹³C NMR) to resolve stereochemical impurities. Reference standards, as emphasized in pharmaceutical analysis (e.g., ), are critical for calibration.
Q. How can the stereochemistry of this compound be confirmed experimentally?
- Methodological Answer : X-ray crystallography is the gold standard for absolute configuration determination, as demonstrated in structurally analogous compounds like 4-[(2-fluorophenyl)amino]-4-oxobutanoic acid ( ). Alternatively, chiral HPLC or vibrational circular dichroism (VCD) can differentiate enantiomers. Nuclear Overhauser effect (NOE) NMR experiments may also resolve spatial arrangements of substituents.
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR identify functional groups (e.g., hydroxyl at δ 4.5–5.5 ppm, amine at δ 1.5–3.0 ppm) and confirm regiochemistry.
- FT-IR : Peaks at ~3300 cm⁻¹ (O-H/N-H stretch) and ~1700 cm⁻¹ (carboxylic acid C=O) validate functional groups.
- MS : High-resolution mass spectrometry (HRMS) confirms molecular formula (C₁₀H₁₃NO₃), with ESI+ mode detecting [M+H]⁺ ions.
Advanced Research Questions
Q. How do competing reaction pathways during synthesis impact the yield of this compound?
- Methodological Answer : Side reactions, such as over-reduction of the ketone () or racemization during amination, can reduce yields. Kinetic control (e.g., low-temperature reactions) and protecting group strategies (e.g., tert-butoxycarbonyl [Boc] for amines) mitigate these issues. Reaction monitoring via TLC or in-situ IR spectroscopy helps optimize conditions. Computational modeling (DFT) can predict energetically favorable pathways to guide experimental design.
Q. What contradictions exist in reported biological activities of structurally similar compounds, and how can they be resolved?
- Methodological Answer : For example, fluorinated analogs () show varying antimicrobial efficacy due to differences in stereochemistry or substituent electronegativity. Resolving contradictions requires:
- Standardized assays : Reproducing results under controlled conditions (e.g., MIC testing against reference bacterial strains).
- Structure-activity relationship (SAR) studies : Systematic modification of the phenyl/hydroxy groups to isolate contributing factors.
- Meta-analysis : Cross-referencing data from diverse sources while excluding unreliable platforms (e.g., ).
Q. What strategies are effective in analyzing metabolic stability of this compound in preclinical models?
- Methodological Answer :
- In vitro assays : Liver microsomal stability tests (e.g., rat/human S9 fractions) with LC-MS/MS quantification of parent compound degradation.
- Isotopic labeling : Deuterated analogs (e.g., ) track metabolic pathways via mass shifts in metabolite profiling.
- Computational ADME : Tools like SwissADME predict bioavailability and cytochrome P450 interactions to prioritize in vivo testing.
Q. How can crystallographic data resolve ambiguities in hydrogen-bonding networks influencing solid-state stability?
- Methodological Answer : Single-crystal X-ray diffraction (as in ) maps intermolecular interactions (e.g., O-H∙∙∙O or N-H∙∙∙O bonds). Thermal analysis (DSC/TGA) correlates these networks with melting points or hygroscopicity. Pair distribution function (PDF) analysis further probes amorphous vs. crystalline phase behavior.
Data Contradiction and Validation
Q. How should researchers address discrepancies in reported physicochemical properties (e.g., solubility, logP)?
- Methodological Answer :
- Reproducibility checks : Validate measurements using standardized protocols (e.g., shake-flask method for logP).
- Peer-reviewed data : Prioritize values from authoritative sources (e.g., PubChem, ) over vendor catalogs.
- QSAR models : Use quantitative structure-property relationship (QSPR) tools to predict and cross-validate experimental data.
Experimental Design Considerations
Q. What in vitro models are suitable for evaluating the neuropharmacological potential of this compound?
- Methodological Answer :
- Receptor binding assays : Screen against glutamate receptors (e.g., mGluR subtypes) due to structural similarity to phosphonobutyric acid derivatives ( ).
- Cell-based models : Primary neuronal cultures or SH-SY5Y cells for cytotoxicity/neuroprotection studies.
- Patch-clamp electrophysiology : Assess ion channel modulation linked to amino acid transporters.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
